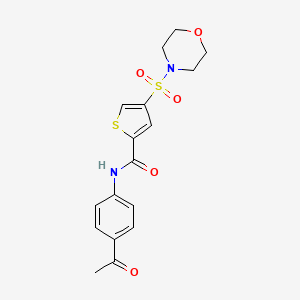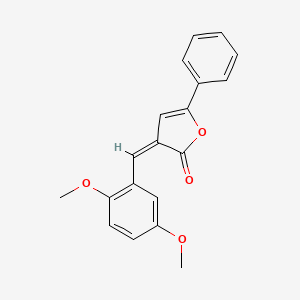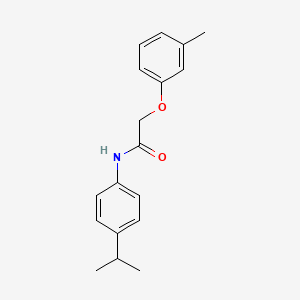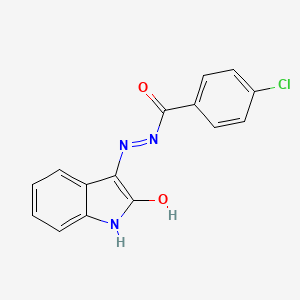
4-methoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide
説明
Synthesis Analysis
The synthesis of similar benzenesulfonamide derivatives involves multi-step chemical reactions with varying yields. For example, a related compound, N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide, was synthesized from 4-(diethylamino)benzaldehyde and p-toluidine in three steps with a 75-84% overall yield, demonstrating the feasibility of synthesizing complex benzenesulfonamide derivatives through careful selection of precursors and reaction conditions (Gao et al., 2014).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by X-ray crystallography, revealing interactions such as π–π stacking and hydrogen bonding, which contribute to their stability and behavior in solid-state forms. For instance, N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide displays π–π interactions between phenyl and pyrimidine groups, forming molecular chains, and adjacent chains are linked by N—H⋯N hydrogen bonds, resulting in a three-dimensional network (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Benzenesulfonamide derivatives undergo various chemical reactions, including ring opening, ring closure, and Schiff base formation. These reactions are crucial for modifying the compound's structure to achieve desired properties or functionalities. For example, the reaction of 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole resulted in a novel compound with unique chemical and structural properties, highlighting the versatility of benzenesulfonamide derivatives in chemical synthesis (Halim & Ibrahim, 2022).
科学的研究の応用
Photodynamic Therapy and Photophysical Properties
4-Methoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been investigated for its potential in photodynamic therapy (PDT), a treatment method that uses light-sensitive compounds to generate singlet oxygen and other reactive oxygen species to kill cancer cells, bacteria, or other pathogens. A study described the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivatives, including compounds related to 4-methoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and are considered potential Type II photosensitizers for treating cancer via photodynamic therapy due to their photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Catalysis and Polymerization
4-Methoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide derivatives have been utilized in the development of catalysts for polymerization processes. Research on palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene highlights the use of benzenesulfonamide-based ligands in creating effective catalysts for producing high molecular weight polymers. These catalysts enable the homopolymerization of ethylene as well as the copolymerization of ethylene with acrylates or norbornenes, showcasing the versatility of benzenesulfonamide derivatives in catalysis and material science (Skupov et al., 2007).
Anticancer and Antiproliferative Activity
The anticancer and antiproliferative potential of benzenesulfonamide derivatives, including those structurally similar to 4-methoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide, has been explored in several studies. For instance, microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules demonstrated significant anticancer activity against various human cancer cell lines. These findings suggest that derivatives of benzenesulfonamides, by virtue of their chemical structure, could serve as leads for the development of new anticancer drugs (Kumar et al., 2015).
Carbonic Anhydrase Inhibition
Compounds structurally related to 4-methoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide have been investigated for their ability to inhibit carbonic anhydrase, an enzyme involved in many physiological processes. Such inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness. Studies involving N-substituted benzenesulfonamides have provided insights into their binding mechanisms with human carbonic anhydrase isoforms, showcasing the therapeutic potential of these compounds in medicine and pharmacology (Di Fiore et al., 2011).
特性
IUPAC Name |
4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-10-3-8-13(14-9-10)15-19(16,17)12-6-4-11(18-2)5-7-12/h3-9H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQCTQDKTJQULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349977 | |
| Record name | 4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203426 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
6001-32-7 | |
| Record name | 4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)
![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)

![(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)


![N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520651.png)

![(1S*,5R*)-3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520674.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-furamide](/img/structure/B5520678.png)
![3,4,4-trimethyl-1-{4-[(pyridin-2-ylthio)methyl]benzoyl}pyrrolidin-3-ol](/img/structure/B5520687.png)
